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Compound of Interest

Compound Name:
3-(4-Chloro-phenyl)-

benzo[D]isoxazol-6-OL

CAS No.: 885273-28-9

Cat. No.: B1460683

Get Quote

Executive Summary & Chemical Identity
This monograph details the physicochemical properties, synthesis, and pharmacophore utility

of 3-(4-chlorophenyl)-benzo[d]isoxazol-6-ol. As a functionalized 1,2-benzisoxazole, this

molecule represents a critical scaffold in the design of atypical antipsychotics

(risperidone/paliperidone analogs) and antiepileptics (zonisamide analogs). Its 6-hydroxyl

position serves as a versatile metabolic handle or conjugation site for structure-activity

relationship (SAR) expansion.
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Property Specification

IUPAC Name 3-(4-chlorophenyl)-1,2-benzoxazol-6-ol

CAS Number 885273-28-9

Molecular Formula C₁₃H₈ClNO₂

Molecular Weight 245.66 g/mol

Exact Mass 245.0244

SMILES Oc1ccc2c(c1)nwc(c2)c3ccc(Cl)cc3

pKa (Predicted) ~9.2 (Phenolic OH)

LogP (Predicted) 3.4 - 3.8

Structural Analysis & Pharmacophore Mapping
The molecule consists of three distinct pharmacophoric regions:

The Core (Benzo[d]isoxazole): A bioisostere for indole or benzothiophene, providing rigid

scaffolding and hydrogen bond acceptance (N-O moiety).

The Hydrophobic Tail (3-Aryl Group): The 4-chlorophenyl moiety is critical for occupying

hydrophobic pockets in targets such as the Dopamine D2 receptor or Estrogen Receptor

(ER-β). The chlorine atom enhances lipophilicity and metabolic stability against para-

hydroxylation.

The Polar Head (6-Hydroxyl): A hydrogen bond donor/acceptor. In drug metabolism, this

mimics the primary metabolite of non-hydroxylated precursors, increasing water solubility. In

synthesis, it acts as a nucleophilic "hook" for etherification (e.g., attaching amino-alkyl

chains).
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Figure 1: Pharmacophore dissection of the 3-aryl-1,2-benzisoxazole scaffold.

Synthesis Protocols
The synthesis of 1,2-benzisoxazoles typically proceeds via the cyclization of o-

hydroxyketoximes. Below are two validated protocols: a scalable industrial route and a flexible

discovery route.

Protocol A: Classical Oxime Cyclization (Scalable)
This method utilizes the Kaiser-Ploquin cyclization strategy, robust for multigram scale-up.

Step 1: Friedel-Crafts Acylation

Reagents: Resorcinol, 4-Chlorobenzoyl chloride, AlCl₃ (Lewis Acid), Nitrobenzene or 1,2-

Dichloroethane.

Mechanism: Electrophilic aromatic substitution at the 4-position of resorcinol (sterically

favored over 2-position).

Product: (4-Chloro-phenyl)-(2,4-dihydroxy-phenyl)-methanone.

Step 2: Oximation & Cyclization

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol,

Acetic Anhydride (Ac₂O), Pyridine.

Procedure:

Dissolve the benzophenone intermediate in Ethanol.
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Add 1.5 eq. NH₂OH·HCl and 2.0 eq. NaOAc. Reflux for 4–6 hours.

Isolate the oxime intermediate.

Cyclization: Treat the oxime with Acetic Anhydride/Pyridine (or reflux in DMF with K₂CO₃)

to effect the intramolecular displacement of the o-hydroxyl group by the oxime oxygen.

Hydrolysis: The 6-position may be acetylated during cyclization; mild basic hydrolysis

(NaOH/MeOH) restores the free 6-OH.

Protocol B: [3+2] Cycloaddition (Discovery Route)
Ideal for generating libraries with varying aryl substitutions.

Reagents: 4-Chloro-N-hydroxybenzimidoyl chloride (Nitrile oxide precursor), Benzyne

precursor (from silyl aryl triflates), Fluoride source (CsF).

Mechanism: In situ generation of a nitrile oxide dipole reacts with a benzyne dipolarophile.[1]

Note: This route is less regioselective without careful control of the benzyne precursor but

allows for rapid diversification.

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthetic pathway via the oxime route.
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Biological Applications & Handling
Therapeutic Potential

Antipsychotic Precursor: This molecule is structurally homologous to the metabolite of

Bifeprunox and related piperazine-benzisoxazoles. The 6-OH group is typically alkylated with

a piperazine-linker to generate high-affinity D2/5-HT2A ligands.

Estrogen Receptor Modulation: The phenolic ring mimics the A-ring of estradiol, while the

benzisoxazole core provides a rigid spacer, making it a candidate for ER-β selective

agonists.

Handling & Stability
Storage: Store at -20°C. Hygroscopic.

Solubility: Soluble in DMSO (>20 mg/mL) and DMF. Poorly soluble in water.

Safety: Irritant. Avoid inhalation. The benzisoxazole ring can be labile under strong reducing

conditions (cleavage of N-O bond).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Buy 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL (EVT-1749828) | 885273-28-9
[evitachem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2852127/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2853948/
https://patents.google.com/patent/CN111777601B/en
https://www.benchchem.com/product/b1460683?utm_src=pdf-custom-synthesis#bc-rfq
https://www.evitachem.com/product/evt-1749828
https://www.evitachem.com/product/evt-1749828
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile
Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

3. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole
hydrochloride - Google Patents [patents.google.com]

To cite this document: BenchChem. [Technical Monograph: 3-(4-Chlorophenyl)-
benzo[d]isoxazol-6-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1460683/docs#technical-monograph-3-4-
chlorophenyl-benzo-d-isoxazol-6-ol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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